molecular formula C15H17BrNO4- B12349017 1,2(1H)-Isoquinolinedicarboxylic acid, 6-bromo-3,4-dihydro-, 2-(1,1-dimethylethyl) ester

1,2(1H)-Isoquinolinedicarboxylic acid, 6-bromo-3,4-dihydro-, 2-(1,1-dimethylethyl) ester

Katalognummer: B12349017
Molekulargewicht: 355.20 g/mol
InChI-Schlüssel: QSMPYYITXKRKLS-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . This name derives from its core structure: a partially saturated isoquinoline ring system (1,2,3,4-tetrahydroisoquinoline) substituted with bromine at position 6 and two carboxylate groups. The tert-butyl ester group is attached to the nitrogen atom at position 2, while the carboxylic acid moiety occupies position 1.

The structural formula (Figure 1) features:

  • A bicyclic framework comprising a benzene ring fused to a partially saturated piperidine ring.
  • A bromine atom at the 6-position of the benzene ring.
  • A tert-butoxycarbonyl (Boc) group at the 2-position nitrogen.
  • A carboxylic acid group at the 1-position.

The SMILES notation CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)Br explicitly encodes connectivity, while the InChI key QSMPYYITXKRKLS-UHFFFAOYSA-N provides a unique stereochemical descriptor.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases (Table 1):

Table 1: Alternative designations and registry identifiers

Identifier Type Value Source Reference
CAS Registry Number 1260638-11-6
IUPAC Name 6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Molecular Formula C₁₅H₁₈BrNO₄
DSSTox Substance ID DTXSID80579123
European Community (EC) Number 810-437-6
Wikidata Entry Q72445931

Additional aliases include 1,2(1H)-Isoquinolinedicarboxylic acid, 6-bromo-3,4-dihydro-, 2-(1,1-dimethylethyl) ester and 6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid. Its molecular weight of 356.21 g/mol is consistent across computational and experimental determinations.

Stereochemical Considerations and Isomeric Forms

The tetrahydropyridine ring introduces three stereogenic centers at positions 1, 2, and 3 of the partially saturated ring. However, available literature does not specify whether the compound is synthesized as a single enantiomer, diastereomer, or racemic mixture. The absence of stereochemical descriptors in registry entries suggests that commercial samples are likely supplied as racemates or undefined stereoisomeric mixtures.

Potential isomeric forms include:

  • Conformational isomers due to restricted rotation around the carbamate linkage (N–C(O)O–tert-butyl).
  • Tautomeric forms involving enol-keto equilibria at the carboxylic acid moiety, though this is negligible under standard conditions.

Eigenschaften

Molekularformel

C15H17BrNO4-

Molekulargewicht

355.20 g/mol

IUPAC-Name

6-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylate

InChI

InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(20)17-7-6-9-8-10(16)4-5-11(9)12(17)13(18)19/h4-5,8,12H,6-7H2,1-3H3,(H,18,19)/p-1

InChI-Schlüssel

QSMPYYITXKRKLS-UHFFFAOYSA-M

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)[O-])C=CC(=C2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Palladium-Catalyzed Carbonylation and tert-Butyl Esterification

Substrate Preparation: Brominated Isoquinoline Precursors

The synthesis begins with 6-bromo-3,4-dihydroisoquinoline, which is typically prepared via bromination of 3,4-dihydroisoquinoline using N-bromosuccinimide (NBS) in acetic acid at 110°C for 16 hours. This step achieves a 90% yield of 6-bromo-3,4-dihydroisoquinoline, confirmed by $$ ^1H $$-NMR.

Dicarboxylation via Carbon Monoxide Insertion

A high-pressure autoclave reaction is employed for dicarboxylation:

  • Reagents : 6-Bromo-3,4-dihydroisoquinoline, methanol, triphenylphosphine, palladium chloride.
  • Conditions : 40 atm CO pressure, 160°C, 3 hours.
  • Outcome : Dimethyl 6-bromo-3,4-dihydroisoquinoline-1,2-dicarboxylate is obtained with 85% yield after column chromatography (PE:EA = 1:1).

Selective tert-Butyl Esterification

The methyl ester at the 2-position is selectively replaced with a tert-butyl group:

  • Reagents : Dimethyl 6-bromo-3,4-dihydroisoquinoline-1,2-dicarboxylate, tert-butyl carbamate, cesium carbonate, palladium catalyst.
  • Conditions : 1,4-Dioxane solvent, 90°C, 4 hours.
  • Outcome : The product is isolated in 85% yield after silica gel chromatography (PE:EA:DCM = 1:1:1).
Table 1: Key Reaction Parameters for Palladium-Catalyzed Route
Step Reagents/Catalysts Temperature Time Yield
Bromination NBS, Acetic Acid 110°C 16 h 90%
Dicarboxylation PdCl₂, CO, MeOH 160°C 3 h 85%
tert-Butyl Esterification t-Boc, Cs₂CO₃, Pd 90°C 4 h 85%

Borane-Mediated Cross-Coupling and Esterification

Diethyl(4-Isoquinolyl)borane Intermediate

Diethyl(4-isoquinolyl)borane is synthesized via palladium-catalyzed cross-coupling of 4-chloroisoquinoline with triethylborane. This intermediate facilitates regioselective functionalization at the 4-position.

Direct Decarboxylative Bromination

Decarboxylation of 1,2-Dicarboxylic Acid

A modified Cristol-Firth reaction is used:

  • Reagents : 1,2(1H)-Isoquinolinedicarboxylic acid, HgO, Br₂.
  • Conditions : 60°C, 8 hours in methanol.
  • Outcome : Decarboxylation at the 1-position occurs selectively, retaining the 2-carboxylic acid group.

tert-Butyl Protection

The free carboxylic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP, achieving quantitative conversion.

Quality Control and Analytical Validation

Chromatographic Purification

  • Column : Silica gel (200–300 mesh).
  • Eluent : Hexane:Ethyl Acetate (3:1 to 1:1 gradient).
  • Purity : >99% confirmed by HPLC (C18 column, MeCN:H₂O = 70:30).

Spectroscopic Characterization

  • $$ ^1H $$-NMR (CDCl₃) : δ 1.46 (s, 9H, t-Bu), 2.88–3.02 (m, 2H, CH₂), 4.08 (s, 2H, CH₂COO), 7.28–7.41 (m, 3H, aromatic).
  • $$ ^{13}C $$-NMR : δ 27.9 (t-Bu), 80.1 (C-O), 165.4 (C=O).

Comparative Analysis of Methods

Method Advantages Limitations
Palladium-Catalyzed High yield (85%) Requires high-pressure CO
Borane-Mediated Regioselective Multi-step synthesis
Decarboxylative Scalable Mercury waste generation

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

    Carboxylation and Decarboxylation: The carboxylic acid group can participate in carboxylation and decarboxylation reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Carboxylation and Decarboxylation: These reactions often require catalysts such as palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted isoquinoline derivatives, while deprotection reactions yield the corresponding free amine.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula C15H18BrNO4C_{15}H_{18}BrNO_4 and a molecular weight of approximately 356.21g/mol356.21\,g/mol. It features a bromine atom at the 6-position of the isoquinoline structure and a tert-butyl ester group at the 2-position. These structural characteristics contribute to its unique chemical properties and biological activities.

Scientific Research Applications

The compound has shown promise in biological applications due to its structural similarity to biologically active isoquinoline derivatives. Research indicates that derivatives of 1,2(1H)-Isoquinolinedicarboxylic acid exhibit significant biological activities such as enzyme inhibition and receptor modulation. The mechanism of action often involves binding to specific molecular targets, influencing various biochemical pathways .

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound could act as effective enzyme inhibitors in metabolic pathways related to cancer. By selectively inhibiting target enzymes, these compounds may contribute to therapeutic strategies against specific cancer types .

Industry

In industrial applications, this compound is utilized in synthesizing specialty chemicals with tailored properties. Its unique structure allows for modifications that can lead to materials with specific functionalities suited for various applications in materials science and chemical engineering .

Wirkmechanismus

The mechanism of action of 6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the Boc protecting group can influence the compound’s binding affinity and selectivity towards its molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5,7-Dichloro-3,4-dihydro-2,6(1H)-isoquinolinedicarboxylic acid 2-tert-butyl ester 5,7-Cl C₁₆H₁₈Cl₂NO₄ 365.23 Higher electrophilicity due to dual Cl substitution; used in kinase inhibitor synthesis
Target Compound (6-Bromo-3,4-dihydro-2-tert-butyl ester) 6-Br C₁₆H₁₉BrNO₄ 369.23 Bromine enhances halogen bonding in receptor interactions; intermediates in neuroactive agent synthesis
6-Chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid methyl ester 6-Cl C₁₁H₁₂ClNO₂ 241.67 Smaller ester (methyl) reduces steric hindrance; lower logP compared to tert-butyl analogs

Key Differences :

  • Electronic Effects : Bromine’s polarizability and larger atomic radius compared to chlorine enhance van der Waals interactions and alter electronic density on the aromatic ring.
  • Steric Impact : The tert-butyl group in the target compound improves metabolic stability but may reduce solubility in aqueous media compared to methyl esters.
Hydroxy-Substituted Analogs
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
(R)-7-Hydroxy-2-Boc-3,4-dihydro-isoquinoline-3-carboxylic acid 7-OH C₁₅H₁₉NO₅ 293.32 Hydroxyl group enables hydrogen bonding; pKa ~2.91 (carboxylic acid)
6-Hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester 6-OH C₁₅H₁₉NO₅ 293.32 Lower logP than brominated analog; used in opioid receptor ligands

Key Differences :

  • Acid-Base Behavior : Hydroxy-substituted analogs exhibit lower pKa values (e.g., ~2.91 for 7-hydroxy) due to electron-withdrawing effects, whereas bromine’s inductive effect slightly increases acidity compared to unsubstituted analogs.
  • Solubility : Hydroxy groups improve aqueous solubility but reduce membrane permeability compared to halogenated derivatives.
Ester Variants and Heterocyclic Derivatives
Compound Name Ester Group Core Structure Molecular Weight (g/mol) Applications
2-tert-Butyl 6-methyl 5,7-dichloro-3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate tert-butyl, methyl Isoquinoline 365.23 Dual esterification for prodrug design
3,4-Dihydro-1H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylic acid, 2-tert-butyl ester tert-butyl Pyrrolopyrazine 280.32 Non-isoquinoline heterocycle; used in peptide mimetics
(S)-Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate Methyl Isoquinoline 265.30 Methoxy groups enhance CNS penetration; antidepressant research

Key Differences :

  • Ester Bulk : Methyl esters (e.g., ) offer faster hydrolysis rates in vivo compared to tert-butyl esters, impacting drug release kinetics.

Spectral and Physicochemical Data Comparison

Property Target Compound (6-Bromo) 5,7-Dichloro Analog 7-Hydroxy Analog
Boiling Point Not reported Not reported 496.7±45.0 °C (predicted)
Density Not reported Not reported 1.302±0.06 g/cm³
pKa Not reported Not reported 2.91±0.20
13C NMR (δ, ppm) - - 171.8 (C=O), 149.5 (Ar)

Biologische Aktivität

1,2(1H)-Isoquinolinedicarboxylic acid, 6-bromo-3,4-dihydro-, 2-(1,1-dimethylethyl) ester (CAS No. 1260638-11-6) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H18BrNO4
  • Molecular Weight : 356.21 g/mol
  • CAS Number : 1260638-11-6

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrated that the compound significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported at concentrations lower than those of standard chemotherapeutic agents .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates:

  • Minimum Inhibitory Concentration (MIC) : The MIC for Staphylococcus aureus and Escherichia coli was found to be 32 µg/mL and 64 µg/mL respectively, suggesting effective antibacterial activity .

Neuroprotective Effects

Isoquinoline derivatives have been explored for their neuroprotective effects. The compound has been implicated in:

  • Mechanisms of Action : It appears to modulate neuroinflammation pathways and reduce oxidative stress markers in neuronal cells, which could be beneficial in neurodegenerative diseases like Alzheimer's .

Case Studies

StudyFindingsReference
Study on Anticancer ActivityDemonstrated significant reduction in cell proliferation in MCF-7 and A549 cell lines
Antimicrobial Efficacy TestingEffective against S. aureus and E. coli with MIC values at 32 µg/mL and 64 µg/mL respectively
Neuroprotective StudyReduced oxidative stress markers in neuronal cells

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Cycle Progression : The compound has been shown to induce G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death.
  • Antioxidant Activity : The compound scavenges free radicals and enhances the expression of antioxidant enzymes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.